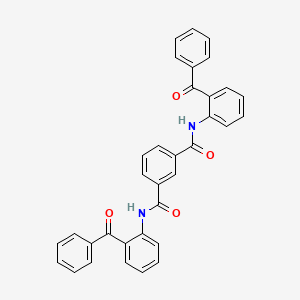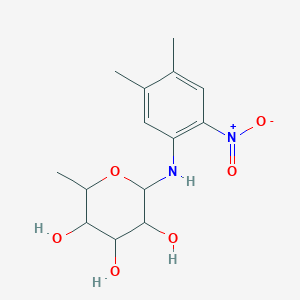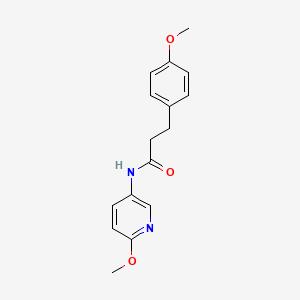![molecular formula C18H29NO B5107173 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to modulate the activity of certain receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the activity of COX-2 and LOX enzymes. It has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. The compound has been found to modulate glucose and lipid metabolism by activating PPARγ receptors. It has also been found to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine in lab experiments include its wide range of biological activities, its potential use as a drug delivery system, and its ability to modulate the activity of certain enzymes and receptors. The limitations of using the compound in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine. One direction is to further investigate its potential use as a drug delivery system for targeted drug delivery. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Méthodes De Synthèse
The synthesis of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine involves the reaction of 2-tert-butyl-5-methylphenol with 3-bromopropylamine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use as a drug delivery system for targeted drug delivery.
Propriétés
IUPAC Name |
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-8-9-16(18(2,3)4)17(14-15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDABHMEGMIELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107151.png)
![4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5107157.png)




![2-(3-phenylpropyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5107199.png)